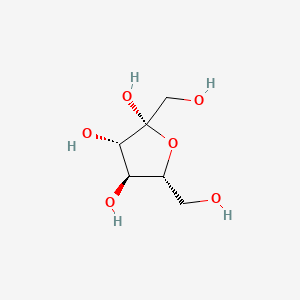

beta-D-fructose

Description

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859011 | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

778 mg/mL at 20 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-23-5, 53188-23-1, 57-48-7 | |

| Record name | β-D-Fructofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-d-Fructofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053188231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-fructose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-D-Fructofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D.-FRUCTOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B986VTP17J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 122 °C | |

| Record name | D-Fructose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-fructofuranose can be synthesized through the hydrolysis of sucrose. The hydrolysis reaction involves breaking the glycosidic bond between glucose and fructose in the presence of an acid or enzyme such as invertase. The reaction conditions typically include a temperature range of 50-60°C and a pH of around 4.5-5.5 .

Industrial Production Methods: Industrially, beta-D-fructofuranose is produced from corn starch through a multi-step process. The starch is first converted to glucose using the enzyme alpha-amylase. The glucose is then isomerized to fructose using glucose isomerase. This process is carried out in large bioreactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Beta-D-fructofuranose undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Beta-D-fructofuranose can be oxidized to form fructuronic acid using oxidizing agents such as nitric acid or bromine water.

Reduction: It can be reduced to form mannitol or sorbitol using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: Substitution reactions can occur at the hydroxyl groups of beta-D-fructofuranose, forming esters or ethers. .

Major Products Formed:

Oxidation: Fructuronic acid

Reduction: Mannitol, Sorbitol

Substitution: Fructose esters, Fructose ethers

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Activity and Prebiotic Effects

Beta-D-fructofuranose is a substrate for enzymes such as β-fructofuranosidases, which catalyze the hydrolysis of sucrose and various fructooligosaccharides (FOS). These enzymes are essential in producing FOS, which act as prebiotics, promoting beneficial gut bacteria and potentially preventing diseases such as cardiovascular issues and osteoporosis .

1.2 Structural Studies of Enzymes

Research has demonstrated that enzymes like β-fructofuranosidase from Xanthophyllomyces dendrorhous exhibit structural characteristics that enhance their catalytic efficiency. These enzymes are capable of synthesizing neo-FOS, which are particularly valuable in biotechnological applications due to their unique properties .

Pharmaceutical Applications

2.1 Drug Development

Beta-D-fructofuranose derivatives have been explored for their potential in drug development. For instance, spirocyclic compounds derived from beta-D-fructofuranose have shown promise as drug molecules due to their stability and functionalization capabilities. These compounds can be utilized in creating covalently cross-linked polymers for nanomedicine applications .

2.2 Metabolite Studies

In metabolic studies, beta-D-fructofuranose has been identified as a key metabolite in various biological processes. Its derivatives, such as 6-O-phosphono-beta-D-fructofuranose, are involved in metabolic pathways relevant to mouse models, highlighting its importance in pharmacological research .

Food Industry Applications

3.1 Sweetener Production

Beta-D-fructofuranose is a crucial component of fructose, widely used as a sweetener in the food industry. Its sweetness profile makes it an attractive alternative to sucrose, particularly in low-calorie food formulations .

3.2 Functional Ingredients

In addition to its use as a sweetener, beta-D-fructofuranose serves as a functional ingredient in food products, contributing to texture and flavor enhancement. It is often incorporated into dietary supplements due to its prebiotic properties .

Industrial Applications

4.1 Biomass Conversion

Recent studies have indicated that beta-D-fructofuranose can undergo radicalization processes that facilitate the conversion of biomass sugars into valuable chemical intermediates. This property opens avenues for sustainable chemical production methods using renewable resources .

4.2 Synthesis of Chemical Compounds

Beta-D-fructofuranose is also utilized as a precursor in the synthesis of various chemical compounds within the chemical industry, demonstrating its versatility beyond food and pharmaceuticals .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Biochemical Prebiotics | Antosova & Polakovic (2001) | Identified FOS's beneficial effects on human health |

| Pharmaceutical Derivatives | Beilstein Journal (2015) | Explored spirocyclic compounds for drug development |

| Food Industry Sweeteners | Oxford Archive (2020) | Highlighted the use of fructose as a common sweetener |

| Biomass Conversion | Nature Communications (2016) | Investigated radicalization processes for biomass sugar transformation |

Mechanism of Action

Beta-D-fructofuranose exerts its effects primarily through its role in carbohydrate metabolism. It is phosphorylated by the enzyme fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to produce dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and the pentose phosphate pathway, providing energy and metabolic intermediates for various cellular processes .

Comparison with Similar Compounds

Key Research Findings

Enzyme Specificity: β-Fructofuranosidase exclusively hydrolyzes β-D-fructofuranosides, unlike α-fructofuranosidases, due to steric constraints in its active site .

Metabolic Engineering: Engineered pathways using β-D-fructofuranose 6-phosphate bypass ATP-consuming steps in glycolysis, improving 1,3-propanediol production efficiency .

Structural Insights: NMR studies confirm β-D-fructofuranose’s predominance in BPA-fructose complexes, critical for targeted cancer therapy .

Biological Activity

Beta-D-fructofuranose (β-D-Fru) is a monosaccharide that plays a significant role in various biological processes. Its unique structure allows it to participate in metabolic pathways, influence gut microbiota, and interact with biological receptors. This article explores the biological activity of β-D-fructofuranose, highlighting its enzymatic interactions, health benefits, and potential applications in functional foods.

Structural Characteristics

Beta-D-fructofuranose is a five-membered ring form of fructose. In solution, fructose exists in equilibrium between its furanose and pyranose forms, with β-D-fructofuranose being one of the predominant structures. The interconversion between these forms is rapid and can significantly influence its biological activity.

1. Enzyme Activity

β-D-fructofuranose is primarily involved in enzymatic reactions catalyzed by β-fructofuranosidases (invertases). These enzymes hydrolyze sucrose and other fructosyl-linked carbohydrates, releasing β-D-fructofuranose as a product.

- Example Enzyme : A β-fructofuranosidase from Rhodotorula dairenensis has been characterized, demonstrating optimal activity at pH 5 and temperatures between 55–60 °C. This enzyme shows broad substrate specificity, hydrolyzing sucrose and producing prebiotic fructooligosaccharides (FOS) .

| Enzyme Source | Molecular Mass (kDa) | Optimum pH | Optimum Temperature (°C) | Main Reaction |

|---|---|---|---|---|

| Rhodotorula dairenensis | 172 | 5 | 55-60 | Hydrolysis of sucrose |

| Xanthophyllomyces dendrorhous | 160 | 5.0 - 6.5 | 65-70 | Hydrolysis of sucrose, transglycosylation |

The biochemical characterization of β-fructofuranosidases shows that these enzymes can also produce FOS, which are beneficial for gut health. The production of FOS from sucrose can reach concentrations of up to 87.9 g/L under optimal conditions .

Prebiotic Effects

Fructooligosaccharides produced from the action of β-fructofuranosidases act as prebiotics, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. Research indicates that FOS can help prevent various health issues:

- Cardiovascular Health : FOS may lower cholesterol levels and improve heart health by modulating lipid metabolism.

- Bone Health : They are associated with increased calcium absorption, potentially reducing the risk of osteoporosis .

Study on Gut Microbiota Modulation

A study investigated the effects of dietary FOS on gut microbiota composition in humans. Participants consuming FOS showed a significant increase in bifidobacteria levels compared to those on a control diet without FOS . This suggests that β-D-fructofuranose can enhance gut health through its prebiotic properties.

Impact on Insect Taste Receptors

Research has also explored the binding affinity of β-D-fructofuranose to insect taste receptors. It was found that both β-D-fructopyranose and β-D-fructofuranose bind effectively to these receptors, influencing feeding behavior in insects . This interaction highlights the compound's role beyond human health, extending into ecological impacts.

Q & A

Q. What are the primary metabolic pathways involving β-D-fructofuranose 6-phosphate, and how do experimental designs validate these pathways?

β-D-Fructofuranose 6-phosphate is a key intermediate in glycolysis and amino acid biosynthesis. Experimental validation typically involves isotopic labeling (e.g., ¹³C or ³²P) to track its conversion into products like L-glutamate. Enzyme activity assays (e.g., for glutamine:fructose-6-phosphate amidotransferase) quantify reaction rates under varying pH, temperature, and substrate concentrations . Stoichiometric analysis of ATP/ADP ratios and phosphate release can confirm pathway steps, while knockout studies in model organisms (e.g., E. coli) identify essential enzymes.

Q. How is β-D-fructofuranose distinguished from other fructose isomers in structural studies?

X-ray crystallography and NMR spectroscopy are critical. For β-D-fructofuranose, ¹³C NMR coupling constants (e.g., JCC values) differentiate the furanose ring from pyranose forms. In aqueous solutions, anomeric equilibrium is monitored via chemical shifts: β-D-fructofuranose exhibits distinct signals at δ 98–102 ppm for C2 and C3 in ¹³C NMR . Polarimetry can also confirm optical activity (levorotatory for fructose, specific rotation [α]ᴅ²⁵ = −92°).

Q. What analytical methods are used to quantify β-D-fructofuranose in complex biological matrices?

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) separates fructofuranose from interfering sugars. For intracellular quantification, enzymatic assays using β-fructofuranosidase (EC 3.2.1.26) hydrolyze glycosidic bonds, releasing fructose measurable via colorimetric kits (e.g., anthrone-sulfuric acid assay) . Mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity in tissues like liver or brain .

Advanced Research Questions

Q. How do conformational dynamics of β-D-fructofuranose influence enzyme-substrate interactions?

Molecular mechanics (MM) simulations (e.g., MMP2) reveal that β-D-fructofuranose adopts low-energy conformers near the ⁴³T envelope or twist forms. Free energy landscapes show transitions via ⁰E conformers, which affect binding to enzymes like aldolase. Computational docking (AutoDock Vina) identifies steric clashes when non-preferred conformers interact with active sites, explaining catalytic selectivity . Experimental validation involves mutating enzyme residues (e.g., His95 in fructokinase) to disrupt hydrogen bonding with the C2-OH group .

Q. What structural evidence supports β-D-fructofuranose as the dominant form in boron neutron capture therapy (BNCT) drug complexes?

In the L-p-boronophenylalanine (BPA)-fructose complex, ¹³C NMR shows JCC coupling constants (e.g., JC2-C3 = 42 Hz) consistent with β-D-fructofuranose. Boron-11 NMR confirms tetrahedral coordination at C2, C3, and C6 positions, forming a stable orthoboronate. Binding constants (Kₐ = 1.2 × 10³ M⁻¹) derived from isothermal titration calorimetry (ITC) highlight thermodynamic preference for the furanose form over pyranose .

Q. How are β-D-fructofuranosylated compounds synthesized for glycosidase inhibition studies?

Chemoenzymatic synthesis uses β-fructofuranosidase or levansucrase (EC 2.4.1.10) to transfer fructofuranosyl residues to acceptors like sucrose or inulin. For example, 6-O-β-D-fructofuranosyl-D-fructose is synthesized via transglycosylation in a pH-controlled reactor (pH 5.5, 37°C). Products are purified via size-exclusion chromatography and characterized by MALDI-TOF MS (m/z 397.63 for C₁₂H₁₉Cl₃O₈) .

Q. What computational models predict β-D-fructofuranose puckering in crystal structures?

Cremer-Pople parameters define puckering amplitude (θ) and phase angle (φ) for five-membered rings. For β-D-fructofuranose, θ ≈ 30° and φ ≈ 18° correspond to the ²T₃ conformation. Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates energy minima, while molecular dynamics (MD) simulations (AMBER force field) model solvent effects on ring flexibility .

Methodological Guidelines

Q. How to resolve contradictions in enzyme kinetics data for β-D-fructofuranose metabolism?

- Step 1: Validate assay conditions (e.g., Mg²⁺ dependency for phosphofructokinase).

- Step 2: Use global fitting (e.g., DynaFit) to compare Michaelis-Menten vs. allosteric models.

- Step 3: Cross-reference with knockout strains (e.g., pfkA mutants in B. subtilis) to isolate isoenzyme contributions .

Q. How to design NMR experiments for detecting β-D-fructofuranose-protein interactions?

- Sample Preparation: Isotope-enrich fructose (U-¹³C) and use TROSY (transverse relaxation-optimized spectroscopy) for large proteins.

- Pulse Sequences: ¹H-¹³C HSQC maps chemical shift perturbations at C2/C3 upon binding.

- Analysis: CORCEMA-ST calculates binding constants from NOE data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.